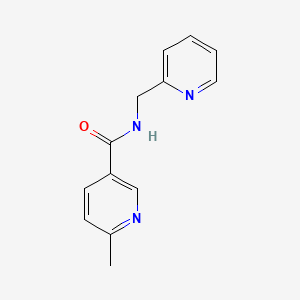![molecular formula C14H17N3O3 B7537614 N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide, also known as N-phenylmethylacetamide (N-PMA), is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-PMA is not fully understood, but it has been reported to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-PMA has been reported to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting its potential use as an analgesic and anti-inflammatory agent. It has also been reported to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-PMA has several advantages and limitations for lab experiments. One advantage is its potential use as a tool for studying the mechanisms of pain and inflammation. Another advantage is its potential use as a tool for studying the mechanisms of neurodegenerative diseases. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for the study of N-PMA. One direction is to further investigate its potential use as an analgesic and anti-inflammatory agent. Another direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to establish the safety and efficacy of N-PMA in humans.
Synthesis Methods
The synthesis of N-PMA can be achieved through several methods, including the reaction of N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamideylamine with acetic anhydride and the reaction of N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamideylamine with acetyl chloride. Another method involves the reaction of N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamideylamine with acetic acid in the presence of thionyl chloride. These methods have been reported in scientific literature, and each has its advantages and limitations.
Scientific Research Applications
N-PMA has been studied for its potential applications in scientific research. It has been reported to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10(18)16-8-11-2-4-12(5-3-11)14(20)17-7-6-15-13(19)9-17/h2-5H,6-9H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKIBLPVPGCOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)




![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)
